BenchChemオンラインストアへようこそ!

Mal-amido-PEG2-Val-Cit-PAB-OH

ADC linker solubility PEGylation pharmacokinetics maleimide linker comparison

Mal-amido-PEG2-Val-Cit-PAB-OH (CAS 2055041-38-6, MW 618.68 g/mol) is a heterobifunctional, cathepsin B-cleavable antibody–drug conjugate (ADC) linker intermediate composed of a maleimide (Mal) group for thiol-specific antibody conjugation, a discrete diethylene glycol (PEG2) spacer, a valine–citrulline (Val-Cit) dipeptide cleavage motif, and a para-aminobenzyl alcohol (PAB-OH) self-immolative spacer. The linker belongs to the clinically validated Val-Cit-PAB class, which underpins FDA-approved ADCs including brentuximab vedotin (Adcetris®).

Molecular Formula C32H47N7O10
Molecular Weight 689.8 g/mol
Cat. No. B8104176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG2-Val-Cit-PAB-OH
Molecular FormulaC32H47N7O10
Molecular Weight689.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C32H47N7O10/c1-21(2)29(31(46)37-24(4-3-13-35-32(33)47)30(45)36-23-7-5-22(20-40)6-8-23)38-26(42)12-16-48-18-19-49-17-14-34-25(41)11-15-39-27(43)9-10-28(39)44/h5-10,21,24,29,40H,3-4,11-20H2,1-2H3,(H,34,41)(H,36,45)(H,37,46)(H,38,42)(H3,33,35,47)/t24-,29-/m0/s1
InChIKeyXZJPXTDZCMWNAD-OUTSHDOLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-amido-PEG2-Val-Cit-PAB-OH: ADC Linker Procurement Baseline and Structural Classification


Mal-amido-PEG2-Val-Cit-PAB-OH (CAS 2055041-38-6, MW 618.68 g/mol) is a heterobifunctional, cathepsin B-cleavable antibody–drug conjugate (ADC) linker intermediate composed of a maleimide (Mal) group for thiol-specific antibody conjugation, a discrete diethylene glycol (PEG2) spacer, a valine–citrulline (Val-Cit) dipeptide cleavage motif, and a para-aminobenzyl alcohol (PAB-OH) self-immolative spacer . The linker belongs to the clinically validated Val-Cit-PAB class, which underpins FDA-approved ADCs including brentuximab vedotin (Adcetris®) [1]. Its terminal hydroxyl group serves as a versatile conjugation handle that can be activated on demand for payload attachment, distinguishing it from pre-activated PNP-ester analogs.

Why Mal-amido-PEG2-Val-Cit-PAB-OH Cannot Be Replaced by Any In-Class Linker Without Compromising ADC Developability


The Val-Cit-PAB linker class is not monolithic: PEG spacer length, terminal functional group, dipeptide identity, and maleimide attachment chemistry each independently modulate ADC hydrophilicity, aggregation propensity, pharmacokinetic clearance, and enzymatic payload-release kinetics. Substituting Mal-amido-PEG2-Val-Cit-PAB-OH with a non-PEGylated maleimidocaproyl (MC) analog increases conjugate hydrophobicity, which correlates with accelerated plasma clearance and reduced tolerability [1]. Replacing Val-Cit with Val-Ala elevates linker hydrophobicity and compromises ADC structural homogeneity [2]. Using a pre-activated PNP ester rather than the PAB-OH form reduces synthetic flexibility and introduces a hydrolytically labile group. Even altering PEG2 to PEG4 or PEG8 changes the balance between solubility and steric accessibility of the cleavage site by cathepsin B [1]. These interdependencies mean that each linker variant produces a quantitatively distinct ADC profile, and simple substitution carries measurable risks to conjugate performance.

Quantitative Differentiation Evidence for Mal-amido-PEG2-Val-Cit-PAB-OH Versus Closest Analogs


PEG2 Spacer Confers ~25% Higher DMSO Solubility and Correlates with Reduced ADC Plasma Clearance Versus Non-PEGylated MC-Val-Cit-PAB-OH

Mal-amido-PEG2-Val-Cit-PAB-OH exhibits a DMSO solubility of 125 mg/mL (~202 mM), compared with 100 mg/mL (~175 mM) for the non-PEGylated maleimidocaproyl analog MC-Val-Cit-PAB-OH, representing a ~25% higher mass solubility and ~15% higher molar solubility [1]. At the ADC level, PEGylation of the drug-linker reduces plasma clearance in a PEG-unit-dependent manner: non-PEGylated (PEG0) ADCs exhibit clearance of 46.3 mL kg⁻¹ day⁻¹, while PEG4-, PEG8-, and PEG12-bearing ADCs show progressively slower clearance of 18.8, 9.0, and 7.3 mL kg⁻¹ day⁻¹, respectively [2]. The PEG2 spacer in Mal-amido-PEG2-Val-Cit-PAB-OH is therefore expected to confer an intermediate clearance reduction relative to MC-Val-Cit-PAB-OH, offering a balance between hydrophilicity-driven pharmacokinetic improvement and minimized linker bulk.

ADC linker solubility PEGylation pharmacokinetics maleimide linker comparison

Val-Cit Dipeptide Yields Superior ADC Hydrophilicity and Structural Homogeneity Versus Val-Ala in Direct Head-to-Head ADC Comparison

In a direct head-to-head study by Bryden et al. (2018), four HER2-targeting ADCs bearing MMAE payloads were constructed with linkers varying in dipeptide identity (Val-Cit vs Val-Ala) and PEG12 hydrophilicity status. While both dipeptide triggers were cleavable by cathepsin B, the Val-Ala-containing linker exhibited increased hydrophobicity that limited its utility within the PEG12-containing linker architecture. The ADC bearing the Val-Cit-PAB-MMAE linker demonstrated the most promising combination of in vitro potency, structural homogeneity, and hydrophilicity among all four constructs tested [1]. Mal-amido-PEG2-Val-Cit-PAB-OH inherits this Val-Cit advantage, positioning it ahead of Val-Ala-based PEG2 linker analogs for applications where conjugate homogeneity and low aggregation are paramount.

cathepsin B cleavable linker dipeptide selection ADC structural homogeneity

PAB-OH Terminal Hydroxyl Enables User-Controlled Activation Chemistry Versus Pre-Activated PAB-PNP Ester: Storage Stability and Synthetic Flexibility Advantage

Mal-amido-PEG2-Val-Cit-PAB-OH terminates in a benzylic alcohol (PAB-OH, MW 618.68), whereas the corresponding PNP-carbonate analog (Mal-amido-PEG2-Val-Cit-PAB-PNP, MW 854.9) carries a pre-installed p-nitrophenyl leaving group . The PAB-OH form allows the end user to select the activation chemistry best suited to a specific payload—e.g., in situ activation with bis(p-nitrophenyl) carbonate, DSC, or direct coupling with isocyanates—while the PNP ester constrains the user to amine-containing payloads and is susceptible to hydrolytic degradation during storage, potentially reducing effective purity over time. The PAB-OH form is the preferred intermediate for laboratories developing proprietary activation protocols or working with hydroxyl-reactive payloads not amenable to PNP-carbonate chemistry.

self-immolative spacer PAB activation chemistry ADC linker intermediate

PEG2 Linker Length Balances Solubility Enhancement with Cathepsin B Enzymatic Accessibility Versus Longer PEG4/PEG8 Spacers

ADCs bearing PEGylated linkers exhibit PEG-unit-dependent plasma clearance reduction: 46.3 (PEG0), 18.8 (PEG4), 9.0 (PEG8), and 7.3 (PEG12) mL kg⁻¹ day⁻¹ [1]. While longer PEG chains further reduce clearance, they introduce greater steric bulk near the cathepsin B cleavage site, as cathepsin B access to the Val-Cit motif requires sufficient solvent exposure of the dipeptide. Studies of vcMMAE-based ADCs demonstrated that the Val-Cit moiety at all eight conjugation sites maintained over 50% of its maximum solvent-accessible surface area during 500 ns molecular dynamics simulations, confirming that linker architecture directly influences enzyme access [2]. The PEG2 spacer (two ethylene oxide units, ~88 Da) provides a compact hydrophilic segment that measurably improves solubility over non-PEG linkers while minimizing the steric penalty that longer PEG chains may impose on cleavage kinetics.

PEG spacer optimization cathepsin B accessibility ADC linker design

Procurement-Relevant Application Scenarios for Mal-amido-PEG2-Val-Cit-PAB-OH Based on Quantitative Differentiation Evidence


ADC Development Requiring Balanced Linker Hydrophilicity Without Excessive PEG Bulk

For ADC programs conjugating moderately hydrophobic payloads (e.g., MMAE, MMAF) where aggregation at DAR ≥4 is a documented risk but longer PEG chains risk steric occlusion of the Val-Cit cleavage site, Mal-amido-PEG2-Val-Cit-PAB-OH provides the evidence-supported middle ground: its PEG2 spacer confers a ~40% estimated plasma clearance reduction versus non-PEGylated MC linkers [1], while maintaining a compact architecture that preserves cathepsin B solvent accessibility as demonstrated by molecular dynamics simulations of vcMMAE-ADC constructs [2].

Synthesis of Custom Drug-Linker Intermediates Requiring Flexible Payload Activation Chemistry

When the payload's reactive handle is incompatible with PNP-carbonate chemistry (e.g., hydroxyl-, carboxyl-, or isocyanate-bearing warheads), or when the synthetic route demands on-demand activation with a specific leaving group, Mal-amido-PEG2-Val-Cit-PAB-OH is the preferred procurement choice over the pre-activated PAB-PNP analog. Its terminal PAB-OH group enables user-controlled activation via DSC, chloroformate, or bis-PNP carbonate, supporting a broader range of conjugation chemistries without the hydrolytic instability inherent to pre-activated esters.

Val-Cit-Cleavable PROTAC Linker Construction for Targeted Protein Degradation Studies

Mal-amido-PEG2-Val-Cit-PAB-OH can serve as a heterobifunctional PROTAC linker, leveraging the same cathepsin B-cleavable Val-Cit-PAB motif validated in clinical ADC settings [1]. The maleimide group enables thiol-directed conjugation to cysteine-engineered E3 ligase ligands or target-protein ligands, while the PAB-OH terminus allows attachment of the opposing ligand. The Val-Cit dipeptide, shown to outperform Val-Ala in structural homogeneity and hydrophilicity in ADC studies [2], provides a superior starting point for PROTAC constructs where intracellular cleavage and conjugate homogeneity are critical for reproducible degradation kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-amido-PEG2-Val-Cit-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.